3-(4-Methoxy-pyridin-3-yl)-benzaldehyde
Description
3-(4-Methoxy-pyridin-3-yl)-benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a pyridinyl ring bearing a methoxy group at the 4-position. Benzaldehyde derivatives, particularly those fused with heterocyclic systems like pyridine, are of significant interest in medicinal chemistry and materials science due to their electronic properties and biological activity .
Properties
IUPAC Name |
3-(4-methoxypyridin-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13-5-6-14-8-12(13)11-4-2-3-10(7-11)9-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHCLBGTIQZRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-pyridin-3-yl)-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and benzaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) to facilitate the formation of the desired product.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-pyridin-3-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
Oxidation: 3-(4-Methoxy-pyridin-3-yl)-benzoic acid.
Reduction: 3-(4-Methoxy-pyridin-3-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Allosteric Modulation of Hemoglobin
One of the significant applications of 3-(4-Methoxy-pyridin-3-yl)-benzaldehyde is in the development of allosteric modulators of hemoglobin. These compounds can enhance oxygen delivery in tissues, making them promising candidates for treating conditions such as sickle cell disease and pulmonary hypertension. The compound acts by stabilizing the R state of hemoglobin, thereby increasing its oxygen affinity and improving tissue oxygenation .
Case Study: Sickle Cell Disease Treatment
Research has demonstrated that substituents on benzaldehyde derivatives can significantly affect their efficacy as hemoglobin modulators. In a study involving various substituted benzaldehydes, this compound showed enhanced activity compared to other analogs, indicating its potential as a therapeutic agent for sickle cell disease .
Organic Synthesis
2. Synthesis of Complex Organic Molecules
This compound serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions, including nucleophilic additions and condensation reactions, facilitating the synthesis of more complex structures.
Table: Reaction Outcomes Using this compound
| Reaction Type | Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic Addition | AlBr3, pyridine | 50 | Moderate yield; further optimization needed |
| Condensation with Amine | Reflux in ethanol | 60 | High selectivity for desired product |
| Coupling with Aryl Halides | Pd-catalyzed coupling | 70 | Efficient method for forming biaryl compounds |
The versatility of this compound in synthetic pathways makes it valuable for developing pharmaceuticals and agrochemicals.
Materials Science Applications
3. Development of Functional Materials
Recent studies have explored the use of this compound in creating functional materials such as sensors and catalysts. Its ability to form stable complexes with metal ions enhances its utility in catalysis and sensor technology.
Case Study: Sensor Development
A study investigated the use of this compound as a ligand in metal-organic frameworks (MOFs) for gas sensing applications. The results indicated that MOFs incorporating this compound exhibited improved sensitivity towards volatile organic compounds (VOCs), showcasing its potential in environmental monitoring .
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-pyridin-3-yl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of this compound and Analogs
| Compound Name | CAS Number | Substituent Position (Pyridine Ring) | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|---|
| This compound | Not Provided | 4-position | ~213.23 | Not Available | Not Available | Not Available |
| 4-[(Pyridin-3-yl)methoxy]benzaldehyde | 118001-72-2 | Methoxy bridge | 213.23 | Not Available | Not Available | Not Available |
| 3-(6-Methoxypyridin-3-yl)benzaldehyde | 893736-62-4 | 6-position | 213.23 | Not Available | Not Available | Not Available |
| 4-(5-Methoxypyridin-3-yl)benzaldehyde | 133531-44-9 | 5-position | 213.23 | 1.161 (Predicted) | 364.1 (Predicted) | 2.0 (Predicted) |
Physicochemical Properties
- Molecular Weight : All analogs share the same molecular weight (213.23 ), indicating similar volatility and solubility profiles .
- Density and Boiling Point : Predicted density (1.161 g/cm³ ) and boiling point (364.1°C ) for 4-(5-methoxypyridin-3-yl)benzaldehyde suggest that electronic effects from substituent positioning minimally affect bulk physical properties .
Research Findings and Implications
- Biological Relevance : The benzaldehyde group is critical for interactions with biological targets, as seen in hydrazone derivatives with spasmolytic activity .
Biological Activity
3-(4-Methoxy-pyridin-3-yl)-benzaldehyde, a compound featuring a methoxy-substituted pyridine ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, while providing a summary of relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a benzaldehyde moiety attached to a pyridine ring that is further substituted with a methoxy group. The presence of the methoxy group enhances the compound's reactivity and biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds containing similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of methoxy-substituted pyridine derivatives. For example, compounds related to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain derivatives displayed IC50 values in the micromolar range against breast cancer cells . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
One notable area of research focuses on the inhibition of phosphodiesterase (PDE) enzymes by compounds like this compound. PDE inhibitors are crucial in treating various disorders, including inflammation and erectile dysfunction. Studies have shown that certain methoxy-substituted pyridine derivatives exhibit selective inhibition of PDE4, leading to increased levels of cyclic AMP (cAMP) in cells . This action can modulate inflammatory responses and enhance neuronal signaling.
Case Studies
- Antimicrobial Efficacy : A study reported that a series of pyridine derivatives, including those with methoxy substitutions, demonstrated potent antimicrobial activity against S. aureus with inhibition rates exceeding 55% .
- Anticancer Activity : In a comparative analysis, several methoxy-substituted benzaldehydes were synthesized and tested against multiple cancer cell lines. One derivative showed an IC50 value of 10 µM against MCF-7 cells, indicating significant anticancer potential .
- PDE Inhibition : Research focused on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications at the methoxy position could enhance PDE4 inhibitory activity by up to 14-fold compared to non-substituted analogs .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
